1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
Description
1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a fluorine atom attached to the benzo[d][1,3]oxazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-fluoro-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H10FNO3/c13-8-2-1-3-9-10(8)11(15)17-12(16)14(9)6-7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
AYWULILTPQVMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C(=CC=C3)F)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]oxazine core, followed by the introduction of the cyclopropylmethyl and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione: This compound lacks the cyclopropylmethyl group, which may result in different chemical and biological properties.
7-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione: The position of the fluorine atom is different, which can affect the compound’s reactivity and interactions.
6-Fluoroisatoic anhydride: This compound has a similar fluorine substitution but a different core structure, leading to distinct properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
